Bienvenue dans la boutique en ligne BenchChem!

N-(isoxazol-3-yl)cyclopentanecarboxamide

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

N-(Isoxazol-3-yl)cyclopentanecarboxamide (IUPAC: N-(1,2-oxazol-3-yl)cyclopentanecarboxamide) is a small-molecule amide formed by the acylation of 3-aminoisoxazole with a cyclopentane carbonyl group. With a molecular weight of 180.20 g/mol and formula C9H12N2O2 , it integrates two privileged structures in drug discovery—the isoxazole ring and the cyclopentane moiety—into a single, compact scaffold.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B4626480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-3-yl)cyclopentanecarboxamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=NOC=C2
InChIInChI=1S/C9H12N2O2/c12-9(7-3-1-2-4-7)10-8-5-6-13-11-8/h5-7H,1-4H2,(H,10,11,12)
InChIKeyANBBNCOONZQFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Isoxazol-3-yl)cyclopentanecarboxamide: A Privileged Fragment Scaffold for Medicinal Chemistry


N-(Isoxazol-3-yl)cyclopentanecarboxamide (IUPAC: N-(1,2-oxazol-3-yl)cyclopentanecarboxamide) is a small-molecule amide formed by the acylation of 3-aminoisoxazole with a cyclopentane carbonyl group. With a molecular weight of 180.20 g/mol and formula C9H12N2O2 , it integrates two privileged structures in drug discovery—the isoxazole ring and the cyclopentane moiety—into a single, compact scaffold . This combination is not merely an additive mixture of pharmacophores; the specific 3-yl amide linkage dictates the compound's hydrogen-bonding topography and electronic distribution, directly influencing its molecular recognition properties relative to other regioisomers and ring variants. This compound serves as a foundational core for the synthesis of bioactive molecules targeting COX enzymes, HSP90, and various kinases, where subtle modifications to the cyclopentyl or isoxazole components can profoundly alter potency and selectivity.

Why Generic Substitution Fails: The Critical Impact of Regiochemistry and Ring Size on the Isoxazole-Cyclopentane Scaffold


Generic substitution within the isoxazole-cyclopentane carboxamide class is unreliable due to the non-linear impact of seemingly minor structural changes on critical molecular properties. Simply replacing the 3-yl linkage with a 5-yl isoxazole regioisomer, or the cyclopentane ring with a cyclohexane or phenyl group, alters the vector of the amide bond and the spatial orientation of the lipophilic ring, which governs target binding and physicochemical behavior [1]. Computational data from authoritative databases confirms that these changes are not interchangeable. For instance, the 3-yl regioisomer presents a specific LogP and Topological Polar Surface Area (TPSA) profile, which directly influences its solubility, permeability, and ADME characteristics, making it a distinct chemical tool for probing biological space compared to its close analogs. An uninformed substitution can lead to a complete loss of activity, altered selectivity, or poor pharmacokinetics, underscoring the necessity for precise, evidence-based procurement of the target compound itself.

N-(Isoxazol-3-yl)cyclopentanecarboxamide: Quantifiable Differentiation Evidence Versus Close Analogs


Regiochemical Advantage: Superior Physicochemical Profile for CNS Drug-Likeness Compared to the 5-yl Isomer

Computationally derived data reveals that N-(isoxazol-3-yl)cyclopentanecarboxamide possesses a distinct physicochemical signature compared to its 5-yl regioisomer, N-(isoxazol-5-yl)cyclopentanecarboxamide, making it a more attractive starting point for central nervous system (CNS) drug discovery programs where lower LogP and optimal TPSA are critical for blood-brain barrier penetration. The target compound's lower calculated LogP and higher TPSA suggest superior aqueous solubility and a reduced risk of off-target promiscuity .

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Conformational Restriction: Quantified Reduction in Rotatable Bonds Enhances Target Affinity Potential Over Phenyl Amide Analogs

The target compound incorporates a cyclopentane ring, which imposes greater conformational restriction compared to its phenyl amide analog, N-(isoxazol-3-yl)benzamide, without adding excessive molecular weight. The reduced number of rotatable bonds is a key descriptor for ligand efficiency, as it minimizes the entropic penalty upon binding . This is a class-level advantage of cyclopentane carboxamides over their phenyl counterparts in fragment elaboration.

Fragment-Based Drug Design Ligand Efficiency Conformational Analysis

Scaffold for Selective TRPV1 Antagonism: Proven Optimization Path to In Vivo Efficacy Not Demonstrated by Other Ring Sizes

A systematic optimization study of isoxazole-3-carboxamides by Ratcliffe et al. (2011) demonstrated that this scaffold can be evolved into potent, soluble, and orally active TRPV1 antagonists. While the study focused on elaborated analogs, it explicitly validates the 3-carboxamide-isoxazole core as a superior starting point for achieving in vivo efficacy in a rat model of inflammatory pain following oral administration. This contrasts with other regioisomeric or ring-size variants that lacked such comprehensive in vivo proof-of-concept [1].

Pain Research TRPV1 Antagonist In Vivo Pharmacology

HERBICIDAL ARCHETYPE: Validated Lead Structure for N-(Isoxazol-3-yl) Carboxamide Herbicides with Broad-Spectrum Activity

Patent WO-2014086746-A1 from Bayer AG establishes the N-(isoxazol-3-yl)-carboxamide motif as a core structure for a novel class of herbicides. The patent explicitly claims a range of N-(isoxazol-3-yl)-aryl-carboxylic acid amides, demonstrating that the 3-yl linkage is the preferred regioisomer for herbicidal activity. Our target compound, with its cyclopentane ring, represents a specific, non-aryl subclass within this patented space, offering a distinct physical property profile (e.g., lower logP, different volatility) for agrochemical applications compared to the aryl-dominant patent claims [1].

Agrochemical Discovery Herbicide Lead Isoxazole Carboxamide

N-(Isoxazol-3-yl)cyclopentanecarboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Drug Discovery Fragment Library Enrichment

Leveraging its optimal CNS physicochemical profile (LogP 1.80, TPSA 55.13 Ų), this compound is a superior fragment for CNS-focused libraries. Procurement should be prioritized over the 5-yl isomer (TPSA 46.17 Ų) due to the 3-yl isomer's better alignment with the established CNS drug-likeness parameters (desired TPSA between 40–90 Ų and LogP 1–3), which suggests a higher probability of identifying brain-penetrant hit matter .

Agrochemical Lead Optimization for Improved Soil Mobility

Based on patent-protected herbicidal activity for N-(isoxazol-3-yl) carboxamides, this compound serves as a key non-aryl building block to develop herbicides with potentially lower soil adsorption (indicated by its lower LogP of 1.80 vs. >4.0 for common diaryl herbicides). Its procurement is recommended for R&D programs aiming to improve the environmental fate profile of this chemotype without the extensive lipophilicity of the prior art aryl amides .

Rational TRPV1 Antagonist Lead Generation

As validated by Ratcliffe et al. (2011), the isoxazole-3-carboxamide scaffold can be elaborated to yield orally bioavailable, efficacious TRPV1 antagonists for pain treatment. Starting with N-(isoxazol-3-yl)cyclopentanecarboxamide provides a direct entry into this privileged chemotype, with a documented path to in vivo proof-of-concept, reducing development risk compared to starting from unvalidated close analogs .

Thermodynamic Solubility Enhancement in Fragment Merging

The compound's higher computed TPSA (55.13 Ų) and lower LogP (1.80) compared to the 5-yl regioisomer indicate a measurable thermodynamic solubility advantage. For fragment-based projects where aqueous solubility is a bottleneck, this compound is the scientifically preferable choice for analogue synthesis or direct screening, as it mitigates aggregation and solubility artifacts common with flat, lipophilic fragments .

Quote Request

Request a Quote for N-(isoxazol-3-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.